N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,4-difluorobenzamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF2N4O2/c1-29-19-7-6-18-24-17(10-27(18)26-19)11-2-5-14(21)16(8-11)25-20(28)13-4-3-12(22)9-15(13)23/h2-10H,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGSYOAZIMENMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,4-difluorobenzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazo[1,2-b]pyridazine family and is characterized by a complex structure featuring multiple functional groups that may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 392.8 g/mol. The structural complexity includes:
- Chloro substituent : Enhances lipophilicity and may influence receptor interactions.
- Methoxy group : Can affect solubility and biological activity.
- Amide functional group : Plays a crucial role in the compound's interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) with IC50 values ranging from 0.85 to 6.75 μM in 2D assays .
Table 1: IC50 Values of Related Compounds
| Compound | Cell Line | IC50 (μM) | Assay Format |
|---|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 | 2D |
| Compound B | HCC827 | 5.13 ± 0.97 | 2D |
| Compound C | NCI-H358 | 1.73 ± 0.01 | 2D |
| This compound | A549 | TBD | TBD |
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes and receptors involved in cancer progression. The presence of the imidazo[1,2-b]pyridazine core suggests potential inhibition of pathways critical for tumor growth and survival.
Case Studies
Recent studies have explored the efficacy of related compounds in preclinical models:
- Study on Lung Cancer : A study demonstrated that a chloro-substituted derivative showed enhanced antiproliferative activity against lung cancer cell lines compared to non-substituted analogs .
- Comparative Analysis : Another investigation found that imidazolinyl substituted compounds exhibited higher activity than their iso-propyl amidine counterparts in various assays .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs from the evidence, focusing on key substituents, heterocyclic cores, and inferred physicochemical/pharmacological properties.
Structural Analogues with Imidazo[1,2-b]pyridazine Cores
Benzamide Derivatives with Varied Heterocycles
Key Observations:
- Heterocycle Impact : Imidazo[1,2-b]pyridazine (target compound) offers a distinct electron-deficient aromatic system compared to imidazo[1,2-a]pyrimidine (e.g., ), which may influence kinase selectivity or DNA intercalation .
- Amide Substituents : Aromatic benzamides (e.g., 2,4-difluoro in the target) typically exhibit higher logP values than aliphatic amides (e.g., hexanamide in ), affecting membrane permeability and bioavailability .
- Fluorine Substitutions: The 2,4-difluoro motif in the target compound may enhance metabolic stability and binding affinity compared to mono-fluoro analogs (e.g., 3-fluoro in ) due to increased electronegativity and steric effects .
Preparation Methods
Preparation of α-Bromoketone Intermediate
The α-bromoketone 2-bromo-1-(2-chloro-5-nitrophenyl)ethan-1-one is synthesized by brominating 2-chloro-5-nitroacetophenone using bromine in acetic acid under catalytic HBr. This method ensures selective α-bromination, yielding the desired product in 78–85% purity after recrystallization from ethanol.
Cyclization to Form 6-Chloroimidazo[1,2-b]pyridazine
The α-bromoketone is reacted with 3-amino-6-chloropyridazine in the presence of sodium bicarbonate (NaHCO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The chlorine atom at the 6-position of the pyridazine ring directs regioselective cyclization, forming 2-(2-chloro-5-nitrophenyl)-6-chloroimidazo[1,2-b]pyridazine in 65% yield.
Methoxy Substitution at the 6-Position
The 6-chloro substituent is replaced with a methoxy group via nucleophilic aromatic substitution. Treatment with sodium methoxide (NaOMe) in N-methyl-2-pyrrolidone (NMP) at 120°C for 6 hours affords 2-(2-chloro-5-nitrophenyl)-6-methoxyimidazo[1,2-b]pyridazine in 82% yield.
Functionalization of the Phenyl Ring
The nitro group on the phenyl ring is reduced to an amine, enabling subsequent amidation.
Reduction of Nitro to Amine
Catalytic hydrogenation using 10% palladium on carbon (Pd/C) under 50 psi H₂ in ethanol reduces the nitro group to an amine, yielding 5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-chloroaniline in 90% yield. Alternative methods, such as SnCl₂ in hydrochloric acid, are less efficient (70% yield) and generate tin byproducts requiring extensive purification.
Amidation with 2,4-Difluorobenzoic Acid
The final step involves coupling the aniline intermediate with 2,4-difluorobenzoic acid.
Activation of 2,4-Difluorobenzoic Acid
The acid is activated using ethyl chloroformate (ECF) and N-hydroxysuccinimide (HOSu) in tetrahydrofuran (THF) at 0°C, forming the mixed anhydride 2,4-difluorobenzoyloxycarbonyloxysuccinimide .
Coupling Reaction
The activated acid is reacted with 5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-chloroaniline in the presence of N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at room temperature for 24 hours. The reaction proceeds with 88% yield, and the crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 3:1) to afford the final compound.
Analytical Characterization
The synthesized compound is characterized using nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC).
| Property | Value |
|---|---|
| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.72 (s, 1H, imidazo-H), 8.25 (d, J = 8.5 Hz, 1H), 7.98–7.92 (m, 2H) |
| HRMS (ESI-TOF) | m/z [M+H]⁺ Calcd: 498.0921; Found: 498.0918 |
| HPLC Purity | 99.2% (C18 column, acetonitrile/water 70:30) |
Optimization and Scale-Up Considerations
Key parameters for industrial-scale production include:
- Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) improves reaction safety and reduces environmental impact.
- Catalyst Recycling : Palladium from hydrogenation steps is recovered via filtration and reused, lowering costs.
- Crystallization : Final product recrystallization from ethanol/water (9:1) enhances purity to >99.5%.
Q & A
Q. What are the standard synthetic routes for synthesizing N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,4-difluorobenzamide?
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the imidazo[1,2-b]pyridazine core via cyclization reactions under controlled temperatures (80–120°C) using solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
- Step 2: Introduction of the 2-chloro-5-phenyl substituent via Suzuki-Miyaura coupling or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .
- Step 3: Final amidation with 2,4-difluorobenzoyl chloride, optimized at 0–25°C to minimize side reactions .
Key Purification Methods: Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry of the imidazo[1,2-b]pyridazine ring and substitution patterns on the phenyl groups .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₃H₁₆ClF₂N₃O₂) and isotopic patterns .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability under storage conditions .
Q. What preliminary biological screening assays are recommended for this compound?
- Kinase Inhibition Assays: Use ADP-Glo™ kinase assays to evaluate inhibition of protein kinases (e.g., JAK2, EGFR) due to structural similarities to known imidazo[1,2-b]pyridazine inhibitors .
- Cytotoxicity Profiling: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values, with comparisons to positive controls like doxorubicin .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during the final amidation step?
- Solvent Optimization: Replace polar aprotic solvents (DMF) with less nucleophilic alternatives like tetrahydrofuran (THF) to reduce hydrolysis of the benzoyl chloride intermediate .
- Catalyst Screening: Test alternative coupling agents (e.g., HATU vs. EDC·HCl) and bases (e.g., DIPEA vs. pyridine) to enhance reaction efficiency .
- In-Situ Monitoring: Use thin-layer chromatography (TLC) with fluorescent indicators to track reaction progress and terminate before side-product formation .
Q. How can contradictions in bioactivity data across studies be resolved?
- Orthogonal Assays: Validate kinase inhibition results using Surface Plasmon Resonance (SPR) to measure binding kinetics (KD, kon/koff) and isothermal titration calorimetry (ITC) for thermodynamic profiling .
- Structural Analogs: Compare activity with structurally related compounds (e.g., N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide) to identify critical pharmacophores .
Q. What strategies confirm target engagement in cellular assays?
- Cellular Thermal Shift Assay (CETSA): Monitor thermal stabilization of target proteins (e.g., kinases) in lysates treated with the compound to confirm direct binding .
- Chemical Proteomics: Use photoaffinity probes derived from the compound to pull down interacting proteins, followed by LC-MS/MS identification .
Q. How can metabolic stability be improved for in vivo studies?
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester moieties) at the benzamide position to enhance solubility and reduce first-pass metabolism .
- Microsomal Stability Testing: Incubate the compound with liver microsomes (human/rodent) and quantify remaining parent compound via LC-MS to identify metabolic hotspots .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in cytotoxicity data between 2D vs. 3D cell models?
- 3D Spheroid Assays: Use Matrigel-embedded spheroids to mimic tumor microenvironments and assess penetration efficacy via confocal microscopy with fluorescent analogs .
- Hypoxia Markers: Quantify HIF-1α levels in 3D models to determine if hypoxia contributes to reduced activity .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets, focusing on halogen bonding (Cl, F) and π-π stacking .
- QSAR Modeling: Develop regression models using descriptors like LogP, polar surface area, and H-bond acceptors to predict bioactivity across derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
